molecular formula C15H21NO3S B3003763 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide CAS No. 898424-87-8

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide

Cat. No. B3003763
CAS RN: 898424-87-8
M. Wt: 295.4
InChI Key: PQBKUWGXTLUJBT-UHFFFAOYSA-N
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Description

The compounds I found are “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” and “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride”. They are both sulfur-containing organic compounds .


Molecular Structure Analysis

The InChI codes for these compounds are provided, which can be used to generate their molecular structures .


Physical And Chemical Properties Analysis

These compounds are available as powders . The molecular weights and other properties are also provided .

Scientific Research Applications

  • Chemistry and Synthetic Utility : The work by Hanessian and Moralioglu (1972) discusses the synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals. These compounds react with vicinal cis-diols to form cyclic acetals, which can undergo hydrolysis or cleavage under specific conditions. This study highlights the potential for such compounds in protecting groups for vicinal diols, indicating a pathway for synthetic application in complex molecule construction, which might align with research interests related to "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide" due to the involvement of amide and thiolan functionalities Hanessian, S., & Moralioglu, E. (1972). Canadian Journal of Chemistry.

  • Biomedical Applications : Anitha et al. (2011) developed mucoadhesive nanoparticles (NPs) using thiolated chitosan for drug and gene delivery applications. The thiolated chitosan was synthesized using thioglycolic acid, indicating the importance of thiol groups in biomedical applications. This research suggests that compounds with thiol groups, similar to "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide," could have potential applications in developing drug delivery systems Anitha, A., et al. (2011). Carbohydrate Polymers.

  • Reductive Chemistry and Cytotoxicity : Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, demonstrating the role of nitro groups' reduction to amines or hydroxylamines. This study provides insight into the reductive processes that could be relevant to the study of "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide," considering its potential reductive transformations in biological environments Palmer, B., et al. (1995). Journal of Medicinal Chemistry.

  • Sulfone Reagents in Biological Research : Chen et al. (2017) discuss the discovery of heteroaromatic sulfones as a new class of biologically compatible thiol-selective reagents. This research is particularly relevant due to the thiol-selective nature of these compounds, suggesting that "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide" could potentially be utilized in biological research to target thiol groups Chen, X., et al. (2017). ACS Chemical Biology.

Safety and Hazards

Safety information for these compounds is provided, including hazard statements and precautionary statements .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(14-5-6-20(18,19)10-14)15(17)13-8-11(2)7-12(3)9-13/h7-9,14H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBKUWGXTLUJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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